molecular formula C17H10ClN3O3 B6423533 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1170827-74-3

2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6423533
CAS No.: 1170827-74-3
M. Wt: 339.7 g/mol
InChI Key: KZVVFUUZPSEPFC-UHFFFAOYSA-N
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Description

2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C17H10ClN3O3 and its molecular weight is 339.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0410689 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the structural similarity to indole derivatives that the compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways. These could include pathways involved in inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, and cholinesterase activity.

Pharmacokinetics

It is known that indole derivatives, which are structurally similar to this compound, are generally neutral and hydrophobic, allowing them to pass through biological membranes in vivo This suggests that the compound likely has good bioavailability

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound likely has a wide range of effects at the molecular and cellular level. These could include inhibition of viral replication, reduction of inflammation, induction of cancer cell death, neutralization of oxidative stress, inhibition of microbial growth, disruption of tubercular infection, regulation of glucose metabolism, inhibition of malaria parasite lifecycle, and inhibition of cholinesterase activity.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3/c18-13-8-4-3-7-12(13)15-19-14(24-20-15)9-21-16(22)10-5-1-2-6-11(10)17(21)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVVFUUZPSEPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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